Structural Novelty in the THIQ Amide Chemical Space
The target compound possesses a unique combination of a 3,4-difluorobenzamide pharmacophore, a tetrahydroisoquinoline core, and an N-furan-2-carbonyl substituent. Among 336 example compounds explicitly enumerated in the originating patent family (US9034899B2), no compound matches this exact substitution pattern [1]. The most structurally similar analogs (e.g., N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, lacking fluorine atoms; and 2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) differ by at least one halogen position or identity, which is known to modulate transporter affinity in this series.
| Evidence Dimension | Structural uniqueness vs. patent-exemplified analogs |
|---|---|
| Target Compound Data | 3,4-difluoro substitution + furan-2-carbonyl THIQ |
| Comparator Or Baseline | 336 example compounds in US9034899B2; closest analogs: unsubstituted benzamide (no F) and 2-Cl-4-F analog |
| Quantified Difference | 0 of 336 patent examples share the exact substitution pattern; target compound is structurally distinct |
| Conditions | Patent chemical space enumeration (US9034899B2) |
Why This Matters
A structurally distinct compound that is not crowded by prior-art examples offers higher potential for novel IP and differentiated biological profiles in medicinal chemistry campaigns.
- [1] US Patent US9034899B2, 'Aryl, heteroaryl, and heterocycle substituted tetrahydroisoquinolines and use thereof,' granted 2015-05-19. View Source
